Cas no 75239-14-4 (ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate)

ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate
- EN300-1785805
- 75239-14-4
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- インチ: 1S/C9H12N2O3/c1-4-14-9(13)8-7(6(2)12)5-11(3)10-8/h5H,4H2,1-3H3
- InChIKey: XFXDERVJTXUBFR-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(C(C)=O)=CN(C)N=1)=O
計算された属性
- 精确分子量: 196.08479225g/mol
- 同位素质量: 196.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 61.2Ų
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1785805-0.5g |
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |
75239-14-4 | 0.5g |
$1302.0 | 2023-09-19 | ||
Enamine | EN300-1785805-0.05g |
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |
75239-14-4 | 0.05g |
$1140.0 | 2023-09-19 | ||
Enamine | EN300-1785805-2.5g |
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |
75239-14-4 | 2.5g |
$2660.0 | 2023-09-19 | ||
Enamine | EN300-1785805-1.0g |
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |
75239-14-4 | 1g |
$1357.0 | 2023-06-02 | ||
Enamine | EN300-1785805-5.0g |
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |
75239-14-4 | 5g |
$3935.0 | 2023-06-02 | ||
Enamine | EN300-1785805-0.1g |
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |
75239-14-4 | 0.1g |
$1195.0 | 2023-09-19 | ||
Enamine | EN300-1785805-1g |
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |
75239-14-4 | 1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1785805-10g |
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |
75239-14-4 | 10g |
$5837.0 | 2023-09-19 | ||
Enamine | EN300-1785805-0.25g |
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |
75239-14-4 | 0.25g |
$1249.0 | 2023-09-19 | ||
Enamine | EN300-1785805-10.0g |
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate |
75239-14-4 | 10g |
$5837.0 | 2023-06-02 |
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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7. Book reviews
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Professional Introduction to Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 75239-14-4)
Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate, with the CAS number 75239-14-4, is a significant compound in the field of pharmaceutical chemistry and has garnered considerable attention due to its versatile applications. This compound belongs to the pyrazole derivatives, a class of heterocyclic compounds that have been extensively studied for their potential biological activities. The structural features of ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate, particularly the presence of both acetyl and ester functional groups, make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The< strong>Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate molecule exhibits a unique chemical profile that positions it as a key building block in medicinal chemistry. The pyrazole core is known for its stability and reactivity, which allows for further functionalization to create more complex structures. This flexibility has been exploited in the development of drugs targeting various diseases, including inflammatory disorders, infectious diseases, and even certain types of cancer.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from pyrazole derivatives. One notable area of interest is the use of these compounds as inhibitors of enzymes involved in critical metabolic pathways. For instance, studies have shown that certain pyrazole-based molecules can inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways. The< strong>Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential to act as a scaffold for designing kinase inhibitors, which could lead to the development of new treatments for conditions such as cancer and autoimmune diseases.
The< strong>Ester group in ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate is particularly noteworthy, as it can undergo various chemical transformations that are useful in drug synthesis. For example, it can be hydrolyzed to form the corresponding carboxylic acid or converted into an amide through reaction with amines. These transformations make ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate a valuable intermediate in the synthesis of more complex molecules.
Another area where ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate has shown promise is in the field of agrochemicals. Pyrazole derivatives have been used in the development of herbicides and fungicides due to their ability to interact with biological targets in plants. The< strong>Ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate compound has been explored as a precursor in the synthesis of these agrochemicals, offering a potential solution to agricultural challenges such as weed control and plant disease management.
The< strong>Acetyl group in ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate also contributes to its utility as a synthetic intermediate. Acetyl groups can participate in various reactions, including acetylation reactions, which are common in biological systems. This property makes ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate a useful tool in biochemical research, where it can be used to modify proteins or other biomolecules.
In conclusion, ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 75239-14) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it a valuable intermediate in the synthesis of various bioactive molecules. As research continues to uncover new applications for pyrazole derivatives, ethyl 4-acetyl-1-methyl-lH-pyrazole-s-carboxylate is likely to remain at the forefront of medicinal chemistry innovation.
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